molecular formula C12H7Cl2NO3 B6392257 5-(2,3-Dichlorophenyl)-2-hydroxynicotinic acid, 95% CAS No. 1261936-16-6

5-(2,3-Dichlorophenyl)-2-hydroxynicotinic acid, 95%

Cat. No. B6392257
CAS RN: 1261936-16-6
M. Wt: 284.09 g/mol
InChI Key: VBMZBGLQLSMDFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-Dichlorophenyl)-2-hydroxynicotinic acid (5-DCN) is an organic compound with a wide range of applications in scientific research. It is a phenolic compound that is used in biochemical studies and has a wide range of uses in the laboratory. 5-DCN has been used for many years in the laboratory and has been found to have a number of biochemical and physiological effects. In

Mechanism of Action

5-(2,3-Dichlorophenyl)-2-hydroxynicotinic acid, 95% is a phenolic compound that acts as a competitive inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. 5-(2,3-Dichlorophenyl)-2-hydroxynicotinic acid, 95% inhibits the production of prostaglandins, which are involved in inflammation, pain, and fever.
Biochemical and Physiological Effects
5-(2,3-Dichlorophenyl)-2-hydroxynicotinic acid, 95% has a number of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme COX and thus reduces the production of prostaglandins. It has also been found to have anti-inflammatory and analgesic effects. It has also been found to have antioxidant and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 5-(2,3-Dichlorophenyl)-2-hydroxynicotinic acid, 95% in the laboratory has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also relatively stable and can be stored for long periods of time. The main limitation of 5-(2,3-Dichlorophenyl)-2-hydroxynicotinic acid, 95% is that it is not very soluble in water, which can make it difficult to use in some laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 5-(2,3-Dichlorophenyl)-2-hydroxynicotinic acid, 95% in scientific research. It could be used to study the effects of various drugs on the body and to develop new drugs. It could also be used to study the effects of environmental pollutants on the body. Additionally, it could be used to study the biochemical and physiological effects of various compounds. Finally, it could be used to study the effects of various diseases and disorders on the body.

Synthesis Methods

5-(2,3-Dichlorophenyl)-2-hydroxynicotinic acid, 95% is synthesized through a two-step reaction. The first step is the reaction of 2,3-dichlorophenol with sodium hydroxide in an aqueous medium to form 2,3-dichlorophenolate. The second step is the reaction of the 2,3-dichlorophenolate with sodium hydroxide in an aqueous medium to form 5-(2,3-Dichlorophenyl)-2-hydroxynicotinic acid, 95%. The reaction is carried out at a temperature of 70°C and a pH of 8.5.

Scientific Research Applications

5-(2,3-Dichlorophenyl)-2-hydroxynicotinic acid, 95% has a wide range of applications in scientific research. It is used in biochemical studies to study the effects of drugs on the body. It is also used in the laboratory to study the biochemical and physiological effects of various compounds. It is also used in the development of new drugs and in the study of the effects of environmental pollutants.

properties

IUPAC Name

5-(2,3-dichlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-9-3-1-2-7(10(9)14)6-4-8(12(17)18)11(16)15-5-6/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMZBGLQLSMDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687993
Record name 5-(2,3-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261936-16-6
Record name 3-Pyridinecarboxylic acid, 5-(2,3-dichlorophenyl)-1,2-dihydro-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261936-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,3-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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